molecular formula C17H14FN3O3 B5040251 2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

Cat. No.: B5040251
M. Wt: 327.31 g/mol
InChI Key: YFCPDEKVVGMEFR-UHFFFAOYSA-N
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Description

2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenoxy group, an oxadiazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with 1,2,4-oxadiazole-3-carboxylic acid hydrazide to yield the oxadiazole derivative. Finally, the oxadiazole derivative is coupled with phenylacetyl chloride in the presence of a base to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

  • Medicine

Properties

IUPAC Name

2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-12-6-8-14(9-7-12)23-11-17-20-15(21-24-17)10-16(22)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCPDEKVVGMEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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